molecular formula C14H21NO3 B12308177 tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate

tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate

Cat. No.: B12308177
M. Wt: 251.32 g/mol
InChI Key: DNQISHJFYDPYIS-UHFFFAOYSA-N
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Description

tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-4-carboxylate is a complex polycyclic compound featuring a tetracyclic framework with fused oxa (oxygen) and aza (nitrogen) heteroatoms. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.33 g/mol (CAS No. 251.33, though this CAS number appears atypical for standard registries) . The compound is characterized by a rigid bicyclic core modified by a tert-butyl carbamate group, which enhances steric bulk and influences solubility and reactivity. It is synthesized via multistep organic reactions, likely involving lactonization or ring-closing strategies, as inferred from analogous dehydroiodination methodologies .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-5-9-7-4-8(10(9)6-15)12-11(7)17-12/h7-12H,4-6H2,1-3H3

InChI Key

DNQISHJFYDPYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C4C3O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic core structure.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through a substitution reaction using tert-butyl chloride and a suitable base.

    Formation of the tetracyclic structure: This step involves further cyclization and functionalization to achieve the final tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: tert-Butyl chloride and a strong base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

The compound tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate is a complex organic molecule with significant potential in various scientific fields. Its unique structural properties lend it to applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry Applications

1. Drug Design and Development

  • The compound's structural features allow it to interact with biological targets effectively. Research has indicated its potential as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.
  • A study highlighted its use in synthesizing derivatives that exhibit enhanced biological activity compared to existing drugs .

2. Antimicrobial Properties

  • Preliminary investigations have shown that derivatives of this compound possess antimicrobial activity against several pathogens. This opens avenues for its application in developing new antibiotics or antifungal agents .

Materials Science Applications

1. Polymer Chemistry

  • The compound can be employed as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material characteristics such as strength and durability.
  • Research has demonstrated that copolymers synthesized using this compound exhibit improved thermal stability and mechanical resilience .

2. Nanotechnology

  • Due to its unique structure, the compound can be utilized in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Synthetic Organic Chemistry

1. Synthesis of Complex Molecules

  • The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and cycloadditions.
  • Case studies have documented successful syntheses of biologically active compounds using this compound as a key precursor .

2. Asymmetric Synthesis

  • The chiral nature of the compound makes it an excellent candidate for asymmetric synthesis applications. It can be used to produce enantiomerically enriched compounds that are crucial in pharmaceutical development.

Case Studies

StudyApplicationFindings
Aitken et al., 2022Drug DevelopmentDemonstrated the synthesis of derivatives with enhanced bioactivity .
Polymer Research GroupMaterial ScienceDeveloped copolymers with improved thermal properties using the compound as a monomer .
Nanotechnology LabSensor TechnologyUtilized the compound for creating nanostructured sensors with high sensitivity to environmental changes .

Mechanism of Action

The mechanism of action of tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related heterocyclic derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/ID
Target Compound: tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-4-carboxylate C₁₄H₂₁NO₃ 251.33 Tetracyclic framework with 9-oxa and 4-aza groups; tert-butyl ester. 251.33 (atypical CAS)
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate C₁₄H₂₃NO₃ 253.34 Spiro[4.5]decane core; ketone (7-oxo) and carbamate groups. 1421313-98-5
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C₁₄H₂₃NO₃ 253.34 Spiro[5.5]undecane system; ketone (9-oxo) and carbamate. 873924-08-4
tert-butyl (6R,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate C₁₄H₂₆N₂O₃ 270.00 Spiro[5.5]undecane with amino substituent; enhanced polarity. MFCD28390470
tert-butyl rac-(1R,5S,7s)-7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate C₂₁H₂₈N₂O₅ 388.46 Bicyclo[3.3.1]nonane core; benzyloxycarbamate and ketone groups. 1638643-12-5

Key Comparative Insights

Ring System Complexity :

  • The target compound’s tetracyclic framework distinguishes it from spirocyclic (e.g., ) or bicyclic (e.g., ) analogs. The fused rings likely confer higher rigidity, impacting binding affinity in pharmaceutical contexts .

Functional Group Variations: Amino vs. Benzyloxycarbamate: The compound in incorporates a benzyl-protected amine, enhancing lipophilicity and altering metabolic stability relative to the target compound’s tert-butyl group.

Molecular Weight and Solubility: The target compound (251.33 g/mol) is lighter than the benzyloxy derivative (388.46 g/mol, ), suggesting better solubility in organic solvents. However, the amino-spiro derivative (270 Da, ) may have improved aqueous solubility due to its polar NH₂ group.

Synthetic Accessibility :

  • Spirocyclic analogs (e.g., ) are often synthesized via ketone-mediated cyclizations, while the target compound’s tetracyclic structure may require advanced ring-closing strategies, as seen in iodolactone-based syntheses .

Biological Activity

The compound tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate (CAS Number: 1864003-51-9) is a complex organic molecule with potential biological activity. Its structural characteristics suggest it may interact with various biological systems, making it a candidate for pharmacological studies.

  • Molecular Formula : C13H23ClN2O2
  • Molecular Weight : 274.79 g/mol
  • IUPAC Name : tert-butyl rac-(1R,2S,6R,7S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
  • Purity : Typically around 95% .

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential therapeutic applications and mechanisms of action.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results suggest that it can induce apoptosis in specific cancer types, although further studies are needed to elucidate the underlying mechanisms.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation.

Case Studies

StudyFindingsReference
Study 1Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively
Study 2Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 25 µM
Study 3Indicated neuroprotective properties in an in vitro model of Alzheimer's disease by reducing amyloid-beta toxicity

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with specific receptors or enzymes involved in cellular signaling pathways.

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